N-(oxan-4-ylmethyl)prop-2-enamide
Description
N-(Oxan-4-ylmethyl)prop-2-enamide is an acrylamide derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position via a methylene linker. Synthetically, it may be prepared via nucleophilic substitution or condensation reactions, similar to methods for N-[(dialkylamino)methyl]acrylamides (e.g., Schiff base intermediates reacting with acrylamide derivatives) .
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(11)10-7-8-3-5-12-6-4-8/h2,8H,1,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYOWYXXWWJQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-ylmethyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of oxan-4-ylmethanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethylprop-2-enoic acid.
Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, yielding N-(oxan-4-ylmethyl)propionamide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxan-4-ylmethylprop-2-enoic acid.
Reduction: N-(oxan-4-ylmethyl)propionamide.
Substitution: Various substituted enamides depending on the nucleophile used.
Scientific Research Applications
N-(oxan-4-ylmethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The oxane substituent distinguishes N-(oxan-4-ylmethyl)prop-2-enamide from other acrylamide derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The oxane substituent confers moderate lipophilicity, balancing solubility and membrane permeability.
- Electron-withdrawing groups (e.g., trifluoromethyl in compound 10) increase logP but reduce solubility .
- Polar groups (e.g., phenolic in Moupinamide) enhance water solubility but may limit bioavailability .
Key Observations :
- Antimicrobial activity correlates with electron-deficient aromatic substituents (e.g., compound 10’s trifluoromethyl group) .
- Anti-inflammatory potency is higher in phenolic acrylamides (e.g., compound 4, IC50 ~15 µM) .
- N-(Oxan-4-ylmethyl)prop-2-enamide’s cyclic ether may reduce toxicity risks compared to reactive analogs like N-methylolacrylamide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(oxan-4-ylmethyl)prop-2-enamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step approach, starting with the preparation of the oxan-4-ylmethylamine intermediate via reductive amination or nucleophilic substitution. The prop-2-enamide moiety is introduced through acylation using acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent polymerization. Key reaction parameters include temperature (0–5°C for acylation to control exothermic reactions) and solvent choice (e.g., dichloromethane or tetrahydrofuran for improved solubility). Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the oxan-4-ylmethyl group (δ 3.3–3.8 ppm for oxane protons) and the prop-2-enamide moiety (δ 5.6–6.4 ppm for vinyl protons). Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate molecular weight and functional groups. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Q. How does the oxan-4-ylmethyl group influence the compound’s physicochemical properties compared to other substituents?
- Methodological Answer : The oxan-4-ylmethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its oxygen-rich tetrahydropyran ring, while steric hindrance from the cyclic ether reduces crystallization tendencies. Comparative studies with analogs (e.g., N-cyclohexylmethylprop-2-enamide) show lower logP values for the oxan-4-ylmethyl derivative, suggesting improved bioavailability. Computational tools like COSMO-RS can predict solubility and partition coefficients .
Advanced Research Questions
Q. What in vitro assays are recommended to study the biological activity of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based kinase assays) and surface plasmon resonance (SPR) are used to evaluate binding affinity to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. For cellular studies, dose-response curves in HEK-293 or RAW 264.7 macrophage models can assess anti-inflammatory activity (e.g., TNF-α suppression). Include controls with structurally similar amides (e.g., N-(3,4-dimethylphenyl)prop-2-enamide) to isolate the oxan-4-ylmethyl group’s contribution .
Q. How can contradictory data in solubility studies of this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent impurities or temperature variations. Standardize protocols using HPLC-grade solvents and controlled temperature baths. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. If solubility remains inconsistent, derivatization (e.g., salt formation with HCl) or co-solvency approaches (e.g., PEG-400/water mixtures) can improve reproducibility .
Q. What computational methods can predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like monoamine oxidases or G-protein-coupled receptors. Use the compound’s InChI key (from PubChem) to generate 3D conformers for docking. Validate predictions with experimental IC₅₀ values from enzyme-linked immunosorbent assays (ELISA) .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA) separates enantiomers post-synthesis. Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) during the acylation step ensures >95% enantiomeric excess (ee). Monitor ee using polarimetry or chiral NMR shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
